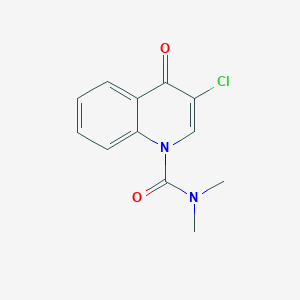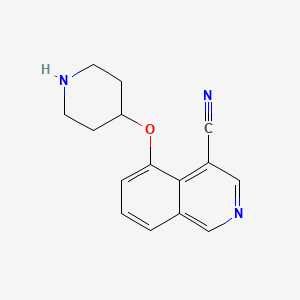
4-Isoquinolinecarbonitrile, 5-(4-piperidinyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE is a heterocyclic compound that features both piperidine and isoquinoline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE typically involves the reaction of isoquinoline derivatives with piperidine under specific conditions. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with an isoquinoline derivative in the presence of a suitable base . The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Various nucleophiles in the presence of a base like K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline-4-carboxylic acid derivatives, while reduction can produce piperidine-substituted isoquinolines .
Wissenschaftliche Forschungsanwendungen
5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(PIPERIDIN-4-YL)ISOQUINOLINE: Lacks the carbonitrile group but shares the piperidine and isoquinoline moieties.
ISOQUINOLINE-4-CARBONITRILE: Lacks the piperidine moiety but contains the isoquinoline and carbonitrile groups.
Uniqueness
5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE is unique due to the presence of both piperidine and isoquinoline moieties along with a carbonitrile group. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
651308-50-8 |
|---|---|
Molekularformel |
C15H15N3O |
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
5-piperidin-4-yloxyisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C15H15N3O/c16-8-12-10-18-9-11-2-1-3-14(15(11)12)19-13-4-6-17-7-5-13/h1-3,9-10,13,17H,4-7H2 |
InChI-Schlüssel |
RYIXFTVXXSFLLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=CC=CC3=CN=CC(=C32)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


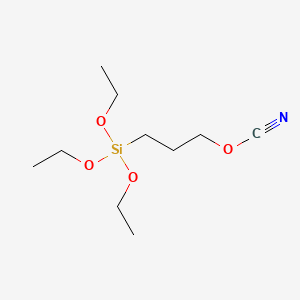
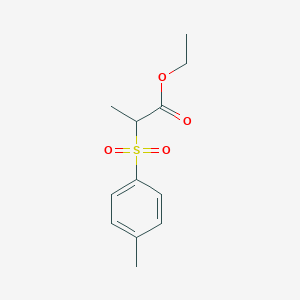

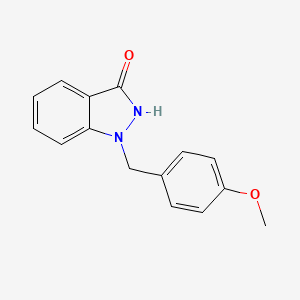
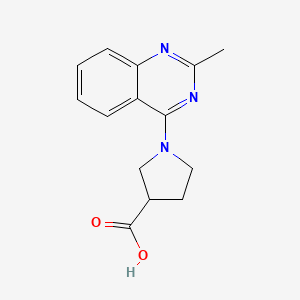
![Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride](/img/structure/B11861628.png)
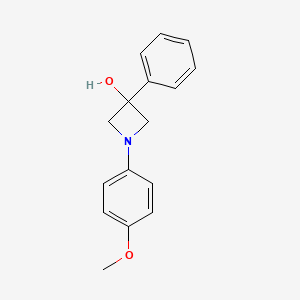
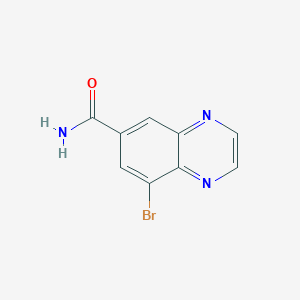
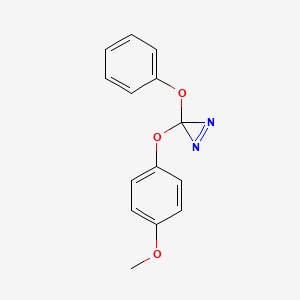
![3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11861660.png)
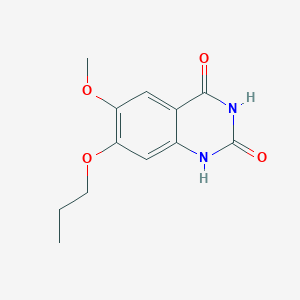
![3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol](/img/structure/B11861669.png)

